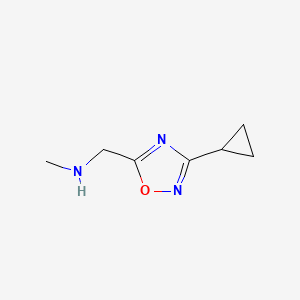
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that can be carried out at room temperature without the need for a catalyst or activation. For example, the synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives is achieved through a novel isocyanide-based four-component reaction. This involves (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and various carboxylic acids, which efficiently provides the desired derivatives in good yields as a one-pot protocol .
Molecular Structure Analysis
While the specific molecular structure of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is not provided, the structure of related compounds such as those containing the 1,3,4-oxadiazol moiety can be inferred to have significant implications on the compound's stability and reactivity. The oxadiazole ring is a five-membered heterocyclic compound that often contributes to the rigidity and planarity of the molecule, potentially affecting its biological activity .
Chemical Reactions Analysis
The chemical reactions involving related scaffolds, such as the tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, utilize [1,3]-dipolar cycloaddition reactions. These reactions are sensitive to the choice of base, which can influence the distribution of diastereoisomers formed during the synthesis. For instance, organic bases favor the formation of one isomer over another due to π-interactions, while inorganic bases can prevent these interactions due to the chaotropic effect of the cation .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine can be deduced from their structural features. The presence of the oxadiazole ring suggests that these compounds may exhibit planarity and rigidity, which can influence their solubility and binding interactions with biological targets. Additionally, the presence of a cyclopropyl group could affect the compound's stability and reactivity, as this group is known for its ring strain and unique chemical behavior .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been explored in studies focusing on synthesis techniques. For instance, Rozhkov et al. (2004) investigated the cycloaddition of 4-amino-3-azido-1,2,5-oxadiazole to nitriles, leading to the synthesis of related oxadiazoles and their derivatives through Dimroth rearrangement (Rozhkov et al., 2004).
- Spectroscopic Characterization : Studies like those conducted by Shimoga et al. (2018) have successfully synthesized similar compounds and characterized them spectroscopically using techniques like FT-IR, DSC, NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
Potential Biological Activity and Structural Analysis
- Polymorphic Studies : Research by Shishkina et al. (2020) delved into the structural and polymorphic aspects of closely related compounds, revealing insights into their potential biological activities and molecular interactions (Shishkina et al., 2020).
- Biological Activity Exploration : Dürüst et al. (2012) explored oxadiazole-containing compounds for their anti-protozoal and anti-cancer properties, showing the potential of these compounds in medicinal chemistry (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Material Science and Energetic Materials
- Optical and Material Properties : The work by Hamciuc et al. (2015) on polyamides and poly(amide-imide)s containing oxadiazole rings highlights the application of such compounds in material science, particularly for their optical properties (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
- Energetic Materials : Compounds based on oxadiazole rings, as studied by Yu et al. (2017), have been synthesized for use in insensitive energetic materials, showcasing their potential in this field (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).
properties
IUPAC Name |
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-8-4-6-9-7(10-11-6)5-2-3-5/h5,8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYMIZJTYJBFGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649250 |
Source


|
| Record name | 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |
CAS RN |
1036471-29-0 |
Source


|
| Record name | 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)
![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)


![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)
![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![3-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292984.png)
![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)
![3-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292987.png)
![[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1292990.png)